molecular formula C15H14F3N3O B6950290 Cinnolin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone

Cinnolin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone

Cat. No.: B6950290
M. Wt: 309.29 g/mol
InChI Key: XHKMWOVZKWJUGG-UHFFFAOYSA-N
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Description

Cinnolin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone is a complex organic compound that features a cinnoline ring attached to a piperidine ring with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cinnolin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the cinnoline and piperidine precursors. One common method involves the cyclization of aryl-hydrazonomalononitrile to form the cinnoline ring . The piperidine ring with the trifluoromethyl group can be synthesized through a series of reactions involving trifluoromethylation and piperidine formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Cinnolin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

Major products formed from these reactions include various substituted cinnoline and piperidine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Cinnolin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Cinnolin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cinnolin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone is unique due to the combination of its cinnoline and piperidine rings with a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

cinnolin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O/c16-15(17,18)10-4-3-7-21(9-10)14(22)12-8-19-20-13-6-2-1-5-11(12)13/h1-2,5-6,8,10H,3-4,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKMWOVZKWJUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN=NC3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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